molecular formula C21H29N5O2 B2514685 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034444-05-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2514685
CAS No.: 2034444-05-6
M. Wt: 383.496
InChI Key: HEMNLVAXJVMLTO-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a high-quality chemical compound supplied for non-human research applications. This compound features a complex structure incorporating isoxazole and tetrahydroquinazoline moieties linked through a piperidine-acetamide chain, suggesting potential for investigation in various biochemical pathways. As a research tool, it may be of interest for exploring enzyme inhibition, receptor binding affinity, or cellular signaling processes. Researchers can utilize this compound for hit-to-lead optimization, structural-activity relationship (SAR) studies, and other preclinical investigations. The product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please consult the product specifications and safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-13-18(14(2)28-25-13)12-20(27)24-16-8-10-26(11-9-16)21-17-6-4-5-7-19(17)22-15(3)23-21/h16H,4-12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMNLVAXJVMLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the formation of the quinazoline moiety, and finally, the coupling of these intermediates with the piperidine ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have investigated the anticancer properties of compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide. The oxazole ring has been associated with inhibition of tumor growth in various cancer models. For instance, derivatives containing oxazole structures have shown efficacy against breast cancer cell lines by modulating estrogen receptor activity .
  • Neuroprotective Effects : The tetrahydroquinazoline scaffold is known for its neuroprotective properties. Compounds featuring this moiety have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that they may exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. The presence of the oxazole ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology demonstrated that a related oxazole-containing compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation .

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models indicated that compounds with similar structures to this compound exhibited significant neuroprotective effects. Behavioral tests showed improved cognitive function following treatment with these compounds in models of induced neurodegeneration .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The quinazoline moiety can bind to DNA and proteins, affecting their function. The piperidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred from structural motifs and methodologies described in the evidence:

Table 1: Key Structural Features and Hypothetical Comparisons

Compound Name/Class Core Structure Potential Bioactivity Analytical Methods (from )
Target Compound Piperidine + Isoxazole + Tetrahydroquinazoline Hypothetical kinase/CNS targets NMR, UV (hypothetical)
Zygocaperoside () Triterpenoid saponin Anti-inflammatory, cytotoxic 1H-NMR, 13C-NMR, UV
Isorhamnetin-3-O-glycoside () Flavonoid glycoside Antioxidant, anti-diabetic 1H-NMR, 13C-NMR
Quinazoline-based kinase inhibitors Quinazoline + piperidine/acetamide EGFR/ALK inhibition X-ray crystallography, HPLC

Key Observations :

Structural Complexity: The target compound’s combination of isoxazole, piperidine, and tetrahydroquinazoline is more synthetically challenging than the glycosides or triterpenoids in . This complexity may enhance selectivity but complicate bioavailability .

Spectroscopic Analysis: While emphasizes NMR/UV for flavonoid and saponin characterization, the target compound would require advanced techniques (e.g., 2D-NMR, mass spectrometry) due to its nitrogen-rich heterocycles.

Toxicity Considerations: highlights data discrepancies in TRI reporting for manganese compounds, underscoring the importance of rigorous environmental and toxicological profiling for novel acetamide derivatives.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a 1,2-oxazole ring and a tetrahydroquinazoline moiety, which are known to confer various biological activities. The molecular formula is C18H24N4OC_{18}H_{24}N_{4}O with a molecular weight of approximately 320.41 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related oxazole derivatives. For instance:

  • Antibacterial Potency : Compounds similar to the target molecule have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

Antiviral Properties

The antiviral potential of sulfonamide derivatives has been documented in literature. These compounds exhibited activity against viruses such as coxsackievirus B and enterovirus with IC50 values ranging from 18.3 to 22.0 µM . While specific data on the target compound's antiviral activity is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

Research into related compounds has indicated promising anticancer properties. For example:

  • Mechanism of Action : Some derivatives have been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values indicating potent activity . This suggests that the target compound may also exhibit anticancer effects by disrupting cellular processes in cancer cells.

Case Studies

  • Study on Oxazole Derivatives : A study focusing on oxazole derivatives reported that modifications to the oxazole ring significantly enhanced antibacterial activity and selectivity against bacterial topoisomerases . This finding may be relevant for optimizing the target compound's structure for improved efficacy.
  • Antiviral Screening : In a screening of sulfonamide compounds for antiviral activity against enteroviruses, several derivatives showed promising results with acceptable selectivity indexes . This indicates a potential pathway for exploring the antiviral capabilities of the target compound.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundMIC/IC50 ValuesReference
AntibacterialOxazole Derivative0.008 - 0.046 μg/mL
AntiviralSulfonamide DerivativeIC50 = 18.3 - 22.0 µM
AnticancerDNA Gyrase InhibitorIC50 = 12 μM

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